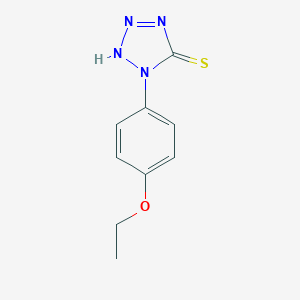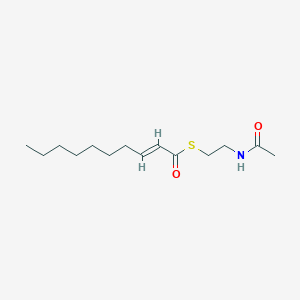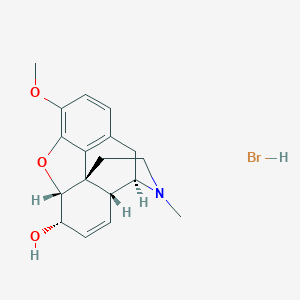
Codeine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Codeine hydrobromide is a medication that is commonly used as a pain reliever and cough suppressant. It belongs to a class of drugs known as opioids, which are known for their ability to relieve pain by binding to specific receptors in the brain and spinal cord. Codeine hydrobromide is synthesized from morphine and is typically administered orally in the form of tablets or syrup.
Mecanismo De Acción
Codeine hydrobromide works by binding to specific receptors in the brain and spinal cord known as mu-opioid receptors. This binding leads to the inhibition of pain signals and the release of dopamine, which produces feelings of pleasure and euphoria. Codeine hydrobromide also acts as a cough suppressant by reducing the sensitivity of cough receptors in the respiratory tract.
Efectos Bioquímicos Y Fisiológicos
Codeine hydrobromide has several biochemical and physiological effects. It can cause sedation, respiratory depression, and constipation. It can also lead to the development of tolerance, dependence, and addiction with prolonged use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Codeine hydrobromide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has well-characterized pharmacokinetics and pharmacodynamics. However, it has several limitations. It can cause significant side effects, which can complicate the interpretation of experimental results. It can also lead to the development of tolerance and dependence, which can affect the reproducibility of experimental results.
Direcciones Futuras
There are several future directions for the research on codeine hydrobromide. One direction is to develop new drugs that can be used to treat pain and cough with fewer side effects and less potential for abuse. Another direction is to develop new methods for the synthesis of codeine hydrobromide that are more efficient and environmentally friendly. Finally, there is a need for more research aimed at understanding the long-term effects of codeine hydrobromide use on the brain and body.
Métodos De Síntesis
Codeine hydrobromide is synthesized from morphine, which is extracted from opium poppy plants. The synthesis process involves the conversion of morphine into codeine through a series of chemical reactions. The first step involves the addition of methyl iodide to morphine, which leads to the formation of codeine methyl ether. This intermediate compound is then treated with hydrobromic acid to form codeine hydrobromide.
Aplicaciones Científicas De Investigación
Codeine hydrobromide has several scientific research applications. It is commonly used as a model drug in studies aimed at understanding the pharmacokinetics and pharmacodynamics of opioids. It is also used in studies aimed at developing new drugs that can be used to treat pain and cough.
Propiedades
Número CAS |
125-25-7 |
|---|---|
Nombre del producto |
Codeine hydrobromide |
Fórmula molecular |
C18H22BrNO3 |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C18H21NO3.BrH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1 |
Clave InChI |
XOXNTPXYPCJBHI-FFHNEAJVSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.Br |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Br |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.Br |
Otros números CAS |
125-25-7 |
Pictogramas |
Corrosive; Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






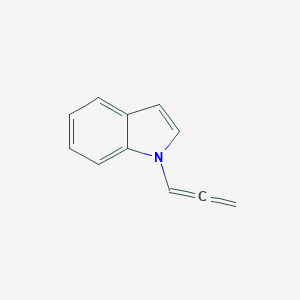


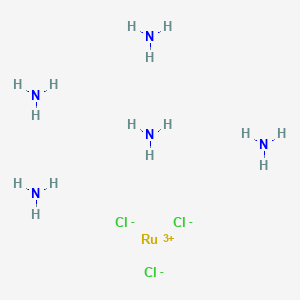
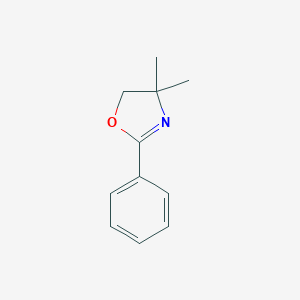
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

